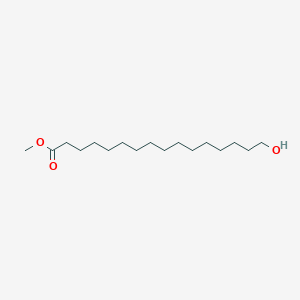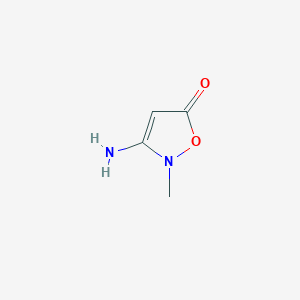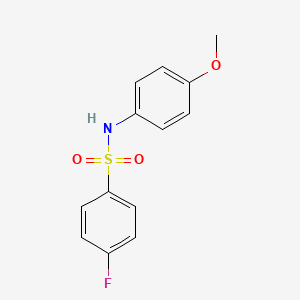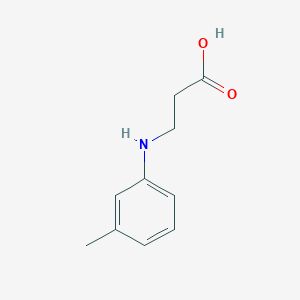
Methyl 16-hydroxyhexadecanoate
描述
Melanocortin-4 receptor antagonists are compounds that inhibit the activity of the melanocortin-4 receptor, a key protein in the regulation of food intake and energy expenditure. The melanocortin-4 receptor is a G-protein coupled receptor that is activated by melanocyte-stimulating hormones, leading to anorexigenic effects (reduction in appetite). Conversely, antagonists of this receptor can increase appetite and are being explored for their potential therapeutic applications in conditions such as cachexia and obesity .
准备方法
黑皮质素-4 受体拮抗剂的合成通常涉及创建能够有效结合受体并抑制其活性的肽或非肽化合物。一种常见的合成路线涉及使用固相肽合成,其中氨基酸依次添加到固定在固体树脂上的生长肽链中。这种方法可以精确控制肽序列并掺入非天然氨基酸以增强受体结合力和选择性 .
对于工业生产,可以使用大规模固相肽合成,通常使用自动化合成仪来提高效率和产量。反应条件通常包括使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 .
化学反应分析
黑皮质素-4 受体拮抗剂可以经历各种化学反应,包括:
氧化: 这种反应可以修饰某些氨基酸的侧链,可能改变拮抗剂的结合亲和力。
还原: 还原反应可用于去除保护基团或还原肽结构中的二硫键。
这些反应中常用的试剂包括过氧化氢等氧化剂、二硫苏糖醇等还原剂以及 N,N'-二异丙基碳二亚胺等偶联试剂。这些反应产生的主要产物通常是具有增强受体结合特性的修饰肽 .
4. 科研应用
黑皮质素-4 受体拮抗剂具有广泛的科研应用:
科学研究应用
Melanocortin-4 receptor antagonists have a wide range of scientific research applications:
Chemistry: These compounds are used to study the structure-activity relationships of G-protein coupled receptors and to develop new synthetic methods for peptide and non-peptide antagonists.
Biology: In biological research, melanocortin-4 receptor antagonists are used to investigate the role of the melanocortin system in regulating energy homeostasis, appetite, and body weight.
Medicine: Clinically, these antagonists are being explored as potential treatments for conditions such as cachexia, obesity, and certain metabolic disorders.
作用机制
黑皮质素-4 受体拮抗剂的作用机制涉及抑制黑皮质素-4 受体,阻止内源性激动剂(如黑素细胞刺激激素)的结合。这种抑制阻断了受体的激活和随后的信号通路,包括腺苷酸环化酶的激活和环腺苷酸的产生。通过阻断这些通路,黑皮质素-4 受体拮抗剂可以增加食欲并减少能量消耗 .
相似化合物的比较
黑皮质素-4 受体拮抗剂可以与其他靶向黑皮质素系统的化合物进行比较,例如黑皮质素-3 受体拮抗剂和黑皮质素受体激动剂。虽然黑皮质素-3 受体拮抗剂也抑制受体活性,但它们主要影响不同的生理过程,例如炎症和免疫反应。另一方面,黑皮质素受体激动剂激活受体,并用于减少食欲和增加能量消耗 .
类似化合物包括:
SHU9119: 一种非选择性黑皮质素受体拮抗剂,抑制黑皮质素-3 和黑皮质素-4 受体。
HS024: 一种选择性黑皮质素-4 受体拮抗剂,对该受体具有高亲和力和特异性.
属性
IUPAC Name |
methyl 16-hydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMRIXFFOGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393043 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36575-67-4 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)


![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)
![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)

